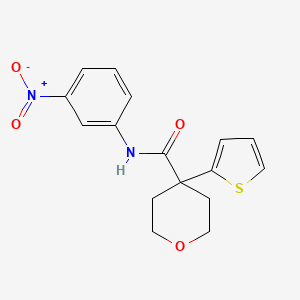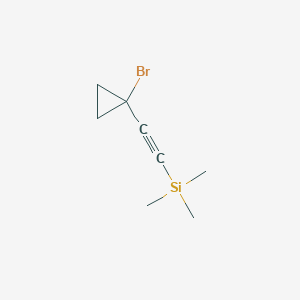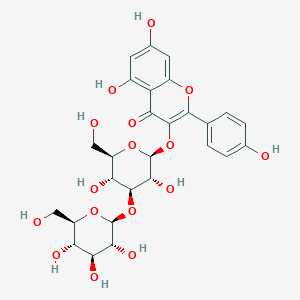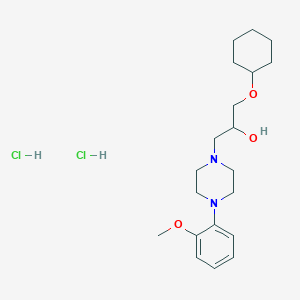![molecular formula C10H7F6NO B2694486 1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone CAS No. 882747-78-6](/img/structure/B2694486.png)
1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone is an organic compound characterized by the presence of trifluoromethyl groups, which are known for their significant impact on the chemical and physical properties of molecules.
Preparation Methods
The synthesis of 1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone typically involves multiple steps. One common method starts with the diazotization of 2,6-dichloro-4-trifluoromethylaniline, followed by condensation with ethyl cyanoacetate and subsequent cyclization . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl groups, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity, allowing it to modulate the activity of these targets effectively. This modulation can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone can be compared with other trifluoromethyl-containing compounds, such as:
2-Amino-6-bromobenzothiazole: This compound also contains trifluoromethyl groups and is used in similar applications, but it has different reactivity and biological properties.
Trifluoromethyl ethers: These compounds share the trifluoromethyl group but differ in their overall structure and applications, often being used in the synthesis of pharmaceuticals and agrochemicals.
Other trifluoromethylated aromatic compounds: These compounds, like this compound, are valuable in various fields due to their unique chemical properties.
Properties
IUPAC Name |
1-[2-amino-4,6-bis(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO/c1-4(18)8-6(10(14,15)16)2-5(3-7(8)17)9(11,12)13/h2-3H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBCVRAJLJFLIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1N)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2694404.png)


![3-[4-(2,3-Dichlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one](/img/structure/B2694407.png)
![2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile](/img/new.no-structure.jpg)

![N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2694412.png)







